molecular formula C16H13Cl2N3O6 B11560144 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11560144
M. Wt: 414.2 g/mol
InChI Key: BOQIRCGDYKIHMN-FBCYGCLPSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and nitrophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its nitrophenyl group can interact with cellular proteins, leading to the inhibition of specific enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Shares the methoxy and hydroxy functional groups.

    Nitrophenylhydrazine: Contains the nitrophenyl and hydrazine groups.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl2N3O6

Molecular Weight

414.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Cl2N3O6/c1-26-14-5-9(4-12(16(14)23)21(24)25)7-19-20-15(22)8-27-13-3-2-10(17)6-11(13)18/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+

InChI Key

BOQIRCGDYKIHMN-FBCYGCLPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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